N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide
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Overview
Description
“N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The compound also has a fluorophenyl group, a phenylthio group, and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole ring, the introduction of the fluorophenyl group, the phenylthio group, and the acetamide group. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the fluorophenyl group, the phenylthio group, and the acetamide group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The presence of the thiadiazole ring, the fluorophenyl group, the phenylthio group, and the acetamide group could influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure. The presence of the fluorophenyl group, the phenylthio group, and the acetamide group could influence these properties .Scientific Research Applications
Synthesis and Molecular Modeling
N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized through heterocyclization, involving precursors like N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide. Density Functional Theory (DFT) calculations were conducted to study structural and spectral features, indicating a promising approach for designing compounds with potential anticancer properties (Sraa Abu-Melha, 2021).
Antibacterial Evaluation
A study on N-phenylacetamide derivatives containing 4-arylthiazole moieties highlighted the design and synthesis of compounds incorporating the thiadiazol moiety. These compounds exhibited potent antibacterial activities, presenting a new avenue for antibacterial agent design (Hui Lu, Xia Zhou, Lei Wang, Linhong Jin, 2020).
Anticancer and Neuroprotective Activities
2-Aminothiazole and 2-aminothiadiazole derivatives, including this compound, were synthesized and evaluated for their local anesthetic and anticancer activities. These compounds showed promising results against various cancer cell lines, indicating their potential as therapeutic agents (N. Badiger, Ashraf Y. Khan, M. B. Kalashetti, I. M. Khazi, 2012).
Antimicrobial and Insecticidal Assessments
Research into novel heterocycles incorporating the thiadiazole moiety, such as this compound, has demonstrated significant antimicrobial and insecticidal activities. These findings suggest potential applications in developing new pesticides and antimicrobial agents (A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUADRDNGQUIVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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